2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-20-14(13-7-4-10-24-13)19-21(16(20)23)9-8-18-15(22)11-5-2-3-6-12(11)17/h2-7,10H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDLTUIOMITQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Benzamide Core: The final step involves the formation of the benzamide structure, typically through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it can be used to study enzyme interactions and binding affinities due to its potential as an enzyme inhibitor.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity through hydrogen bonding and van der Waals interactions, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Spectroscopic and Tautomeric Analysis
IR and NMR data from provide critical insights:
- IR Spectra :
- The target compound’s benzamide group is expected to show a C=O stretch near 1663–1682 cm⁻¹, akin to hydrazinecarbothioamides [4–6]. In contrast, triazoles [7–9] lack this band due to cyclization but retain C=S stretches at 1247–1255 cm⁻¹ .
- Absence of νS-H (~2500–2600 cm⁻¹) in [7–9] confirms their thione tautomeric form, a feature likely shared with the target compound’s triazole ring .
Table 2: Key Spectroscopic Features
| Compound Class | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | Tautomerism |
|---|---|---|---|
| Target Compound | ~1680 | Not observed | Thione (predicted) |
| Compounds [4–6] | 1663–1682 | 1243–1258 | Hydrazinecarbothioamide |
| Compounds [7–9] | Absent | 1247–1255 | Thione (confirmed) |
Crystallographic and Computational Tools
Structural elucidation of triazole derivatives often employs programs like SHELXL () for refinement and ORTEP () for visualization. For instance:
- SHELXL : Widely used for small-molecule refinement, ensuring accurate bond lengths and angles in analogs like [7–15] .
- ORTEP : Visualizes anisotropic displacement parameters, critical for confirming the thione tautomer in [7–9] .
Research Implications and Limitations
While the target compound’s exact biological activity remains uncharacterized in the provided evidence, its structural features align with triazole derivatives known for antimicrobial or anticancer properties. Key limitations include:
- Data Gaps : Direct spectral or crystallographic data for the target compound are absent; comparisons rely on inferred similarities.
- Substituent Effects : The thiophen-2-yl group may introduce unique electronic or steric effects compared to phenyl/sulfonylphenyl groups in analogs.
Biological Activity
2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic compound featuring multiple functional groups that are common in medicinal chemistry. Its unique structure suggests potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 386.43 g/mol. The presence of a thiophene ring and a 1,2,4-triazole moiety are significant as they are associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 g/mol |
| Purity | ~95% |
The biological activity of this compound can be attributed to its structural components:
- Thiophene Ring : This planar and aromatic structure allows for π-π stacking interactions, enhancing drug-receptor binding.
- 1,2,4-Triazole Moiety : Known for its ability to act as a ligand for metal ions, this component may influence various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds containing thiophene and triazole structures often exhibit significant antimicrobial properties. For instance, similar derivatives have shown broad-spectrum activity against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Anti-inflammatory Effects
The compound is hypothesized to possess anti-inflammatory properties due to the stabilization of human red blood cell (HRBC) membranes. Previous studies have reported membrane stabilization percentages between 86.70% and 99.25% for related compounds .
Study on Antimicrobial Activity
A study conducted on benzofuran-pyrazole derivatives highlighted the antimicrobial efficacy of similar structures. Compound 9 from the study exhibited an IC50 of 9.80 µM against E. coli DNA gyrase B, suggesting that modifications in the ring structure can enhance antimicrobial potency .
Anti-inflammatory Assays
In another investigation into anti-inflammatory properties, compounds derived from triazole structures showed promising results with significant HRBC membrane stabilization percentages, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the optimized synthetic routes for 2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis involves two key steps: (i) Formation of the 1,2,4-triazole core : Intramolecular cyclization of thiosemicarbazides under reflux with ethanol or acetonitrile. For example, 4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole can be synthesized by reacting 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux . (ii) Coupling with the fluorobenzamide group : The triazole intermediate is alkylated with 2-fluoro-N-(2-chloroethyl)benzamide using a Mannich-like reaction. Sodium borohydride (NaBH₄) in absolute ethanol is often employed for reductive amination to stabilize the ethyl linker . Critical Note : Solvent choice (e.g., acetonitrile vs. ethanol) impacts yield and purity. Reflux times (4–5 hours) must be strictly controlled to avoid side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole/thiophene ring vibrations. The absence of N-H stretches confirms successful alkylation .
- ¹H/¹³C NMR : Key signals include the fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), thiophene protons (δ 6.8–7.5 ppm), and the triazole methyl group (δ 2.3–2.6 ppm). COSY and HSQC experiments resolve overlapping peaks in the ethyl linker region (δ 3.5–4.5 ppm) .
- Melting Point Analysis : Used to assess purity (e.g., deviations >2°C indicate impurities). Reported ranges for analogous triazoles are 116–134°C .
Q. How is the compound screened for biological activity in academic research?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar dilution (MIC values). The thiophene and triazole moieties enhance membrane penetration .
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Fluorine substitution improves lipophilicity, potentially increasing cytotoxicity .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for antitumor) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, thiophene substitution) influence bioactivity?
- Methodological Answer :
- Fluorine Position : Ortho- vs. para-fluorine on the benzamide affects electronic properties (σₚ values) and steric hindrance. Para-fluorine enhances metabolic stability in hepatic microsome assays .
- Thiophene vs. Other Heterocycles : Replacing thiophene with pyridine reduces antifungal activity (e.g., MIC increases from 8 µg/mL to 32 µg/mL) due to weaker π-π stacking with fungal enzymes .
- SAR Strategy : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl on triazole) and compare IC₅₀/MIC values. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like CYP51 (antifungal) or topoisomerase II (antitumor) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate protocols (e.g., broth microdilution vs. disk diffusion). For example, MIC discrepancies may arise from inoculum size variations .
- Solvent Effects : DMSO concentration in stock solutions (>1% can inhibit bacterial growth). Use fresh serial dilutions in PBS .
- Statistical Analysis : Apply ANOVA to compare triplicate data. Outliers may indicate impurities; re-characterize compounds via HPLC (≥95% purity required) .
Q. What computational tools optimize reaction design for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model cyclization barriers. Transition state analysis identifies optimal temperatures .
- Machine Learning (ML) : Train ML models (e.g., random forests) on historical yield data (solvent, catalyst, time) to predict conditions for new derivatives. ICReDD’s platform integrates DFT and experimental feedback loops .
- COMSOL Multiphysics : Simulate heat/mass transfer in reflux setups to scale up synthesis without hotspots .
Q. How does tautomerism in the triazole ring impact reactivity and bioactivity?
- Methodological Answer :
- Thione-Thiol Tautomerism : The 1,2,4-triazole exists in equilibrium between thione (C=S) and thiol (SH) forms. IR (C=S stretch ~1250 cm⁻¹) and ¹H NMR (SH proton ~δ 3.8 ppm) confirm dominance of thione form in aprotic solvents .
- Bioactivity Implications : Thione form enhances metal chelation (e.g., Fe³⁺ in bacterial enzymes), while thiol form may react with cysteine residues. Use X-ray crystallography (if crystals are obtainable) to resolve tautomeric states in solid phase .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps. Pd/C increases ethyl linker reduction efficiency (yield +15%) .
- Solvent Engineering : Replace ethanol with DMF for higher solubility of intermediates, but post-reaction purification (e.g., column chromatography) is critical to remove DMF residues .
- Process Control : Implement inline FTIR to monitor reaction progress and terminate reflux at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
